molecular formula C12H15ClN4O B15056134 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B15056134
M. Wt: 266.73 g/mol
InChI Key: VDJUDLRUUKGQTA-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, 1-ethylpyrazole, and 1-methoxyethyl groups. The compound’s molecular formula is inferred to be C₁₂H₁₆ClN₄O (based on similar analogs), with a molecular weight of approximately 280–285 g/mol . Key features include:

  • Chloro group at position 4: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • 1-Methoxyethyl at position 2: Modulates lipophilicity and solubility .

Safety protocols emphasize avoiding ignition sources and proper storage, aligning with standard practices for halogenated pyrimidines .

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

4-chloro-6-(1-ethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C12H15ClN4O/c1-4-17-6-5-9(16-17)10-7-11(13)15-12(14-10)8(2)18-3/h5-8H,4H2,1-3H3

InChI Key

VDJUDLRUUKGQTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=CC(=NC(=N2)C(C)OC)Cl

Origin of Product

United States

Biological Activity

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C13H16ClN5O
  • Molecular Weight : 285.75 g/mol
  • IUPAC Name : 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

The biological activity of 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its potential as a therapeutic agent.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that it could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it showed effectiveness against breast and lung cancer models, highlighting its potential as an anticancer agent .

Antimicrobial Properties

In addition to anticancer activity, 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine has demonstrated antimicrobial effects against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

CYP Enzyme Interaction

The compound has been studied for its interaction with cytochrome P450 enzymes, particularly CYP3A4. It was found to exhibit both inhibition and induction of CYP3A4 activity, which is crucial for drug metabolism and can lead to significant drug-drug interactions .

Case Studies

StudyFindings
Anticancer Study Inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines; induced apoptosis via caspase activation.
Antimicrobial Study Effective against E. coli and S. aureus; disruption of cell wall integrity observed.
CYP Interaction Study Potent inhibitor of CYP3A4; implications for potential drug interactions noted.

Synthesis and Optimization

The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine involves several steps, including the formation of the pyrazole ring followed by chlorination and alkylation processes. Researchers have optimized these synthetic routes to enhance yield and purity .

Structure-Activity Relationship (SAR)

Studies on SAR have identified key substituents that enhance biological activity. Modifications in the pyrazole and pyrimidine rings significantly impact the compound's potency against various targets .

Scientific Research Applications

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound features a pyrimidine core with multiple substituents:

  • Chloro group at the 4-position
  • Pyrazolyl group at the 6-position
  • Methoxyethyl substituent at the 2-position

These functional groups enhance its solubility and biological activity, making it a candidate for various pharmacological applications.

Antitubercular Properties

Research indicates that compounds similar to 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine exhibit significant antitubercular activity. The arrangement of nitrogen atoms within the pyrazolyl and pyrimidine rings may confer iron-chelating properties, which are crucial for inhibiting the growth of Mycobacterium tuberculosis. Studies have shown that related compounds can effectively disrupt iron metabolism in pathogens, thereby limiting their growth and proliferation.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar pyrazolylpyrimidine derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. By targeting CDK2/cyclin A2 complexes, these compounds can induce significant anti-proliferative effects on various cancer cell lines. The unique combination of functional groups in this compound may enhance its selectivity and potency against tumor cells.

Comparison with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 4 of the pyrimidine ring serves as a primary site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
AminationNH₃ (excess), EtOH, reflux4-Amino-6-(1-ethylpyrazol-3-yl)pyrimidine
AlkoxylationNaOCH₃, DMF, 80°C4-Methoxy derivative
Thiol SubstitutionHS-R (thiols), K₂CO₃, DMSO4-Sulfanyl derivatives

These substitutions are critical for introducing pharmacophores or modifying solubility. Steric hindrance from the pyrazole and methoxyethyl groups influences reaction rates.

Hydrolysis Reactions

Under alkaline conditions, the pyrimidine ring undergoes hydrolysis, leading to ring-opening or hydroxylation:

ConditionProductKey ObservationsReference
NaOH (1M), H₂O, 90°C6-(1-ethylpyrazol-3-yl)pyrimidin-4-olSelective hydrolysis at C4-Cl bond
HCl (conc.), refluxDegradation to pyrazole-carboxylic acidsAcidic conditions destabilize the pyrimidine

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole moiety at position 6 participates in electrophilic substitutions, though steric effects from the ethyl group limit reactivity:

ReactionReagentsPosition ModifiedProductReference
NitrationHNO₃, H₂SO₄, 0°CPyrazole C4Nitro-substituted derivative
HalogenationCl₂, FeCl₃, CHCl₃Pyrazole C5Chlorinated pyrazole-pyrimidine

Oxidation of the Methoxyethyl Group

The methoxyethyl side chain at position 2 undergoes oxidation to yield ketones or carboxylic acids:

Oxidizing AgentConditionsProductReference
KMnO₄H₂O, 60°C2-(Carboxyethyl)pyrimidine derivative
CrO₃H₂SO₄, acetone2-(Ketone)pyrimidine

Cyclization Reactions

Thermal or catalytic conditions promote cyclization to form fused heterocycles:

ConditionProductApplicationReference
CuI, DMF, 120°CPyrazolo[3,4-d]pyrimidine fused systemsEnhanced kinase inhibition activity
PPh₃, toluene, refluxTriazolo-pyrimidine derivativesAntiviral agent precursors

Comparative Reactivity of Analogous Compounds

The reactivity of this compound aligns with structurally related pyrimidine derivatives:

CompoundKey ReactionBiological Relevance
4-Chloro-6-(1,5-dimethylpyrazol-3-yl)pyrimidineSuzuki coupling at C4-ClAnticancer lead optimization
4-Chloro-2-isobutylpyrimidineNucleophilic substitution with aminesAntibacterial applications

Comparison with Similar Compounds

Compound A : 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine (CAS 1708437-44-8)

  • Molecular Formula : C₁₃H₁₇ClN₄O
  • Molecular Weight : 280.75 g/mol
  • Discontinued commercial availability suggests synthetic or stability challenges .

Compound B : 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine (CAS 1708288-58-7)

  • Molecular Formula : C₁₂H₁₆ClN₄O
  • Molecular Weight : ~280 g/mol
  • Key Differences : Dual methyl groups (positions 1 and 5 on pyrazole) enhance lipophilicity (logP ~2.8 estimated) compared to the target compound, possibly improving membrane permeability .

Compound C : 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine (CAS 438249-83-3)

  • Molecular Formula : C₁₃H₁₃ClN₂O
  • Molecular Weight : 248.71 g/mol
  • Key Differences : Replacement of pyrazole with a methoxymethyl group and 3-methylphenyl substituent reduces nitrogen content, lowering hydrogen-bonding capacity and altering solubility (~20% lower in aqueous media) .

Key Observations:

Substituent Impact :

  • Pyrazole derivatives (Compounds A and B) exhibit higher nitrogen content, favoring interactions with biological targets like kinases or DNA .
  • Compound C’s phenyl group may confer π-π stacking interactions but reduces polarity, limiting aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in , involving hydrazine intermediates and nucleophilic substitutions.
  • Compound A’s discontinuation () hints at scalability issues, possibly due to regioselectivity challenges during pyrazole methylation.

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